Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenesThe reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of metal-free synthetic routes to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- Methyl 3-(phenylmethoxy)isoxazole-5-carboxylate
Comparison: Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate is unique due to the presence of the oxirane (epoxide) group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds like methyl 3-(benzyloxy)isoxazole-5-carboxylate and methyl 3-(phenylmethoxy)isoxazole-5-carboxylate lack this functional group, resulting in different chemical and biological properties .
Eigenschaften
Molekularformel |
C8H9NO5 |
---|---|
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
methyl 3-(oxiran-2-ylmethoxy)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-11-8(10)6-2-7(9-14-6)13-4-5-3-12-5/h2,5H,3-4H2,1H3 |
InChI-Schlüssel |
PPKVLSUMJLINBP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NO1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.